molecular formula C11H16N2O B12825438 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one

4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one

Cat. No.: B12825438
M. Wt: 192.26 g/mol
InChI Key: YDJOUXUDRKACSG-UHFFFAOYSA-N
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Description

4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-ethylcyclopent-2-en-1-ylmethanol, the compound can be synthesized through a series of reactions involving protection, deprotection, and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The exact methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Vinylindoline derivatives: These compounds share structural similarities and are used in similar applications.

    Cyclopentene derivatives: Compounds with cyclopentene rings that exhibit comparable chemical behavior.

    Imidazole derivatives: A broad class of compounds with diverse biological and chemical properties.

Uniqueness

4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one is unique due to its specific combination of a cyclopentene ring and an imidazole moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-[(2-ethylcyclopent-2-en-1-yl)methyl]-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C11H16N2O/c1-2-8-4-3-5-9(8)6-10-7-12-11(14)13-10/h4,7,9H,2-3,5-6H2,1H3,(H2,12,13,14)

InChI Key

YDJOUXUDRKACSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCCC1CC2=CNC(=O)N2

Origin of Product

United States

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